Z-Gln-ONp

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Autoimmune disease of the ovary induced by a ZP3 peptide from the mouse zona pellucida :

- This study describes a novel experimental system in mice for studying ovarian autoimmune disease using a peptide from mouse ZP3, a component of the zona pellucida. The findings could aid in understanding the pathogenesis of T cell-mediated autoimmune diseases (Rhim et al., 1992).

Experimental and Theoretical Investigations of Infrared Multiple Photon Dissociation Spectra of Glutamine Complexes with Zn(2+) and Cd(2+) :

- This paper examines complexes of glutamine (Gln) with Zn(2+) and Cd(2+), using infrared multiple photon dissociation spectroscopy and quantum chemical calculations. The research provides insights into the structural and binding properties of these complexes (Boles et al., 2015).

Zinc finger nucleases looking toward translation

:

- This study discusses zinc finger nucleases (ZFNs), a powerful new methodology for gene editing, addressing both ethical and scientific questions, and their potential in clinical trials (Palpant & Dudzinski, 2013).

A naturally occurring E30Q mutation in the Gla domain of protein Z causes its impaired secretion and subsequent deficiency :

- This research explores a mutation in the protein Z gene, affecting the secretion of protein Z, a vitamin K-dependent glycoprotein involved in coagulation regulation (Souri et al., 2005).

Biomimetic synthesis of urchin-like CuO/ZnO nanocomposites with excellent photocatalytic activity :

- This study involves the synthesis of CuO/ZnO nanocomposites using glutamine as a growth regulator, with potential applications in photocatalytic degradation of pollutants (Fang et al., 2018).

Safety and Hazards

When handling Z-Gln-ONp, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

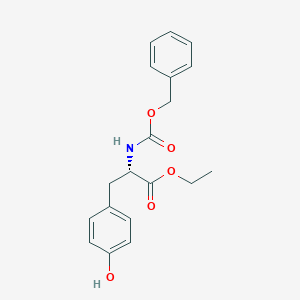

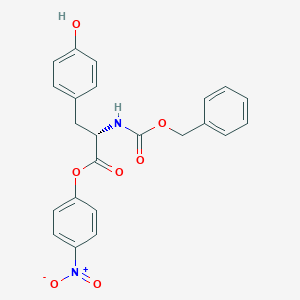

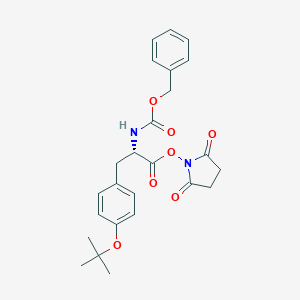

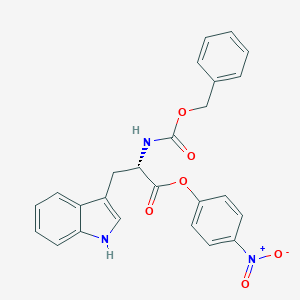

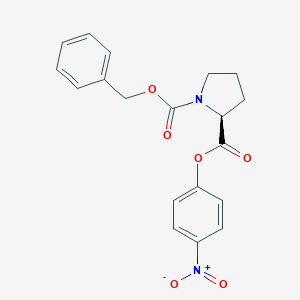

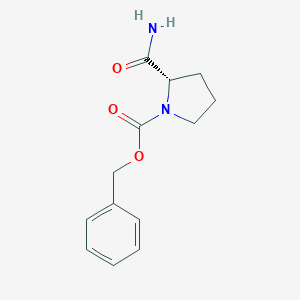

Z-Gln-ONp, also known as N-α-Cbz-L-glutamine p-nitrophenyl ester or Z-L-glutamine 4-nitrophenyl ester , is a specialty product used in proteomics research . It is primarily targeted by enzymes such as microbial transglutaminase . These enzymes play a crucial role in protein cross-linking, which is essential for various biological processes, including cell signaling, apoptosis, and the development of connective tissues .

Mode of Action

This compound interacts with its target enzymes through a process known as enzymatic crosslinking . This interaction results in the integration of this compound into gelatin polymers, leading to the formation of mechanically tough and conductive hydrogels . The introduction of carbobenzoxy groups creates dynamic π–π stacking interactions, which increase the elasticity and toughness of the hydrogel and improve the conductivity sensitivity by forming effective electronic pathways .

Biochemical Pathways

The integration of this compound into gelatin polymers affects the glutamine metabolic pathway . Glutamine plays a significant role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . It supports anabolic processes such as fuel proliferation and nucleotide synthesis . The metabolism of glutamine and other nitrogenous compounds also results in the production of ammonia, a byproduct that can promote tumor growth and support biomass production .

Pharmacokinetics

It’s important to note that these properties significantly impact a compound’s bioavailability and efficacy . For instance, oral administration is the most popular route for drug delivery, and it requires the drug to be stable and soluble enough to survive the journey through the digestive system .

Result of Action

The integration of this compound into gelatin polymers results in the formation of mechanically tough and conductive hydrogels . These hydrogels exhibit high storage modulus, compressive strength, tensile strength, and elongation at break . They also show high sensitivity in small pressure ranges, making them potential candidates for use in biosensors for wearable devices and health-monitoring systems .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, social media has been shown to significantly influence green consumption behavior, leading to increased intention towards a sustainable environment and reduction in carbon emissions . Similarly, diversified environmental rules and green regulations can impact the economic performance of industries . Therefore, it’s crucial to consider these environmental factors when studying the action of this compound.

Eigenschaften

IUPAC Name |

(4-nitrophenyl) (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O7/c20-17(23)11-10-16(21-19(25)28-12-13-4-2-1-3-5-13)18(24)29-15-8-6-14(7-9-15)22(26)27/h1-9,16H,10-12H2,(H2,20,23)(H,21,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVQPDPRDVIJDJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228289 | |

| Record name | N2-Benzyl p-nitrophenyl N2-carboxy-L-(2-aminoglutaramate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7763-16-8 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-L-glutamine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7763-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Benzyl p-nitrophenyl N2-carboxy-L-(2-aminoglutaramate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-Benzyl p-nitrophenyl N2-carboxy-L-(2-aminoglutaramate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-benzyl p-nitrophenyl N2-carboxy-L-(2-aminoglutaramate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

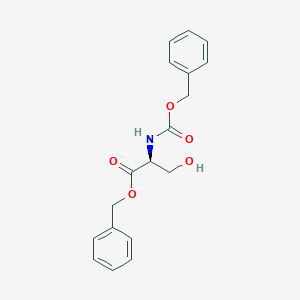

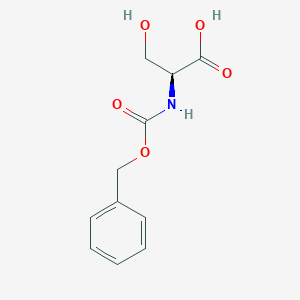

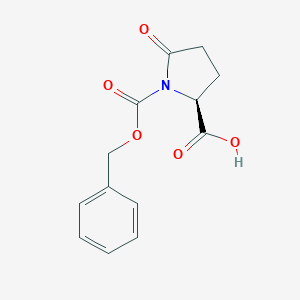

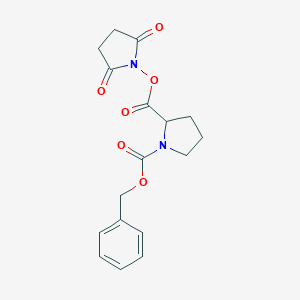

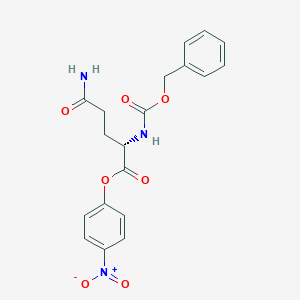

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

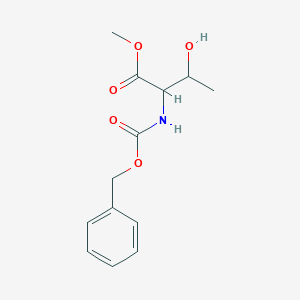

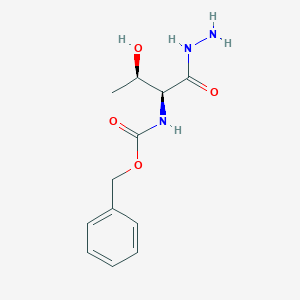

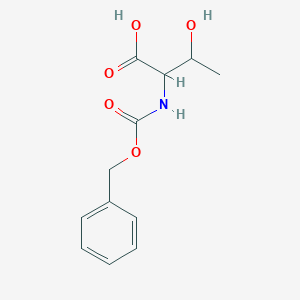

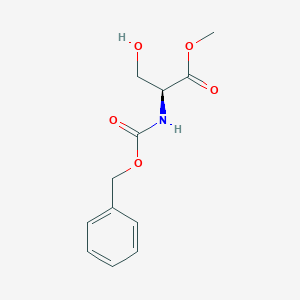

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.